molecular formula C15H15BrO B1323436 1-(2-(Benzyloxy)ethyl)-4-bromobenzene CAS No. 170991-34-1

1-(2-(Benzyloxy)ethyl)-4-bromobenzene

Cat. No. B1323436
Key on ui cas rn: 170991-34-1
M. Wt: 291.18 g/mol
InChI Key: DUVMFQYEWCGNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05849217

Procedure details

13.7 g (47.1 mmol) of 4-(2-benzyloxyethyl) phenylbromide and 80 ml of dry THF were cooled to -75° C., and 34.0 ml of n-butyllithium (1.65M) was dripped to it. Stirring at the foregoing temperature was performed for 3 hours, and then mixture solution of 12.9 g (68.7 mmol) of triisopropoxyboron and 50 ml of dry THF was dripped, and stirring at -75° C. was performed for 2 hours and that at room temperature was performed for 14 hours. After the reactions had been completed, 50 ml of 10% hydrochloric acid was added, and extraction with ethyl acetate was performed. After the extracted solution was dried, the solvent was removed by filtration. Then, refining was performed with a silica gel column chromatography (developing solvent: toluene/ethyl acetate=20/1) so that 8.62 g of 4-(2-benzyloxyethyl) phenyl boronic acid was obtained (yield 71%).
Quantity
13.7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
12.9 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][C:14](Br)=[CH:13][CH:12]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([Li])CCC.C([O:26][B:27](OC(C)C)[O:28]C(C)C)(C)C.Cl>C1COCC1>[CH2:1]([O:8][CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][C:14]([B:27]([OH:28])[OH:26])=[CH:13][CH:12]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
13.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCC1=CC=C(C=C1)Br
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
34 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
12.9 g
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
Stirring at the foregoing temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring at -75° C.
WAIT
Type
WAIT
Details
was performed for 2 hours and that at room temperature
Duration
2 h
WAIT
Type
WAIT
Details
was performed for 14 hours
Duration
14 h
EXTRACTION
Type
EXTRACTION
Details
extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After the extracted solution was dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed by filtration
CUSTOM
Type
CUSTOM
Details
was obtained (yield 71%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C1=CC=CC=C1)OCCC1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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